[1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl]methanol
Overview
Description
[1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl]methanol is a complex organic compound that features a piperidine ring substituted with a benzyl group and an oxadiazole moiety
Mechanism of Action
Target of Action
The primary target of the compound 1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}methanol is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. As a result, the concentration of acetylcholine in the synaptic cleft increases, leading to enhanced cholinergic transmission.
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway. The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of nerve impulses. This can have various downstream effects, depending on the specific neurons involved. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission can help alleviate some of the cognitive symptoms associated with the disease .
Result of Action
The primary result of the compound’s action is the enhancement of cholinergic transmission due to the increased concentration of acetylcholine in the synaptic cleft . This can have various effects at the molecular and cellular levels, depending on the specific neurons involved. In the context of Alzheimer’s disease, for example, this could potentially help alleviate some of the cognitive symptoms associated with the disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. This is followed by the alkylation of the oxadiazole with a benzyl halide to introduce the benzyl group. The final step involves the reaction of the intermediate with piperidine and subsequent reduction to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the use of more efficient catalysts and solvents to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
[1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of benzyl ketone or benzyl aldehyde.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential to act as inhibitors of specific enzymes or receptors. This could lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance of these materials in various applications.
Comparison with Similar Compounds
Similar Compounds
[1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl]methanol: Unique due to its combination of oxadiazole, benzyl, and piperidine moieties.
[1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl]propanol: Similar structure but with a propanol group instead of methanol.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-12-14-8-4-5-9-19(14)11-16-17-15(18-21-16)10-13-6-2-1-3-7-13/h1-3,6-7,14,20H,4-5,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKIPCSFYNPTOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=NC(=NO2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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